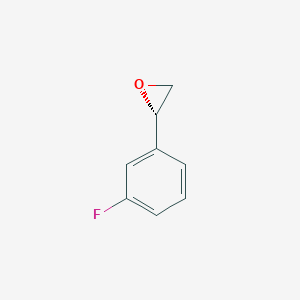

(R)-(3-Fluorophenyl)oxirane

Overview

Description

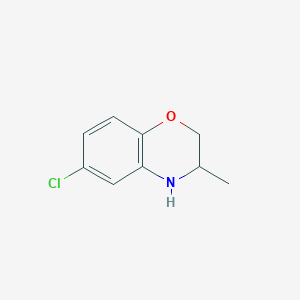

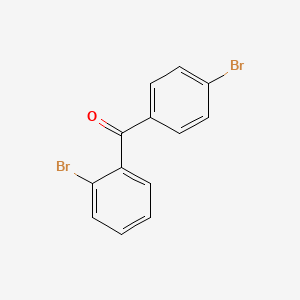

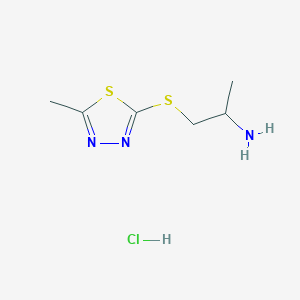

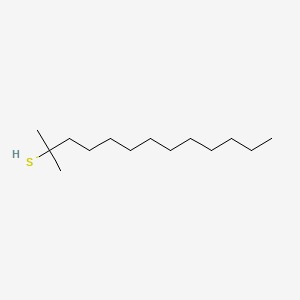

“®-(3-Fluorophenyl)oxirane” is a type of epoxide, also known as oxirane . Epoxides are cyclic ethers with a three-atom ring structure consisting of two carbon atoms and one oxygen atom . They are highly reactive due to the substantial ring strain .

Synthesis Analysis

Epoxides are typically generated by treating alkenes with peroxide-containing reagents, which donate a single oxygen atom . The synthesis of epoxides involves the reaction of ethylene with oxygen . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Molecular Structure Analysis

The molecular structure of “®-(3-Fluorophenyl)oxirane” would be similar to other epoxides, with a three-membered ring consisting of two carbon atoms and one oxygen atom .Chemical Reactions Analysis

Epoxides are susceptible to ring-opening reactions, which can be catalyzed by amines . The reaction of oxirane with carboxylic acid initiated by a tertiary amine is a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane; carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(3-Fluorophenyl)oxirane” would be similar to other epoxides. In general, low molecular weight epoxides are colorless and nonpolar, and often volatile .Scientific Research Applications

Chiral Resolution Reagent

- Application: (R)-(3-Fluorophenyl)oxirane has been utilized as a chiral resolution reagent. Specifically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, an enantiopure compound, has been employed for determining the enantiomeric excess (ee) of α-chiral amines. This compound reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening, allowing diastereomeric products to be easily identified and quantified. Such applications are crucial in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Chirons

- Application: This compound plays a significant role in the synthesis of fluorinated chirons. For instance, (R)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-2-propanone reacts with diazomethane, yielding products like (S)-2-(fluoromethyl)-2-[(R)-(4-methylphenyl)sulfinyl]methyl oxirane. This synthesis has implications for understanding the chemo- and stereoselectivity in reactions involving fluorinated compounds (Arnone et al., 1995).

Structural Analysis and Conformation

- Application: The compound has been used in the study of molecular structure and conformation, especially in three-membered rings like oxiranes. Research in this area contributes to a deeper understanding of bond curvature, strain energy, and the chemical behavior of oxiranes, including reactions with various nucleophiles and electrophiles (Cremer & Kraka, 1985).

Synthesis of Derivatives with Antimicrobial Activity

- Application: Research has been conducted to synthesize derivatives of this compound with antimicrobial properties. This includes the development of compounds like 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives, showcasing the compound's potential in the pharmaceutical and medical fields (Mannam et al., 2020).

Apoptotic Potential and Cytotoxicity Studies

- Application: this compound and related compounds have been studied for their apoptotic potential and cytotoxicity. This research is significant in understanding the biological interactions and potential therapeutic uses of oxiranes, especially in cancer research and treatment (Brockmann et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628728 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403501-35-9 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)